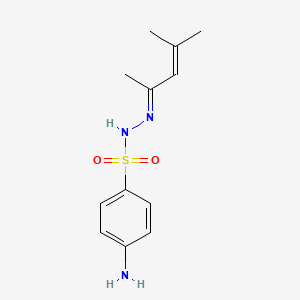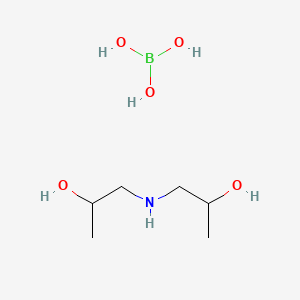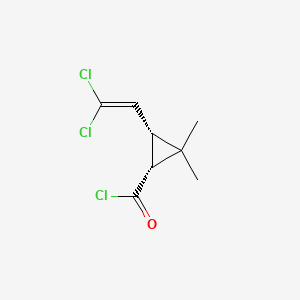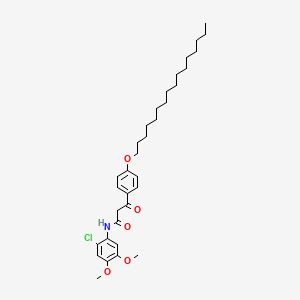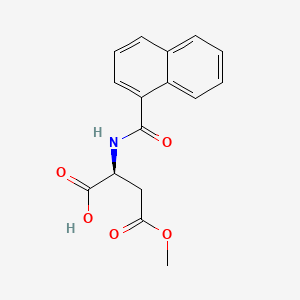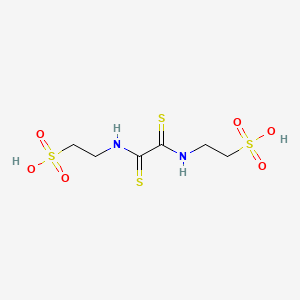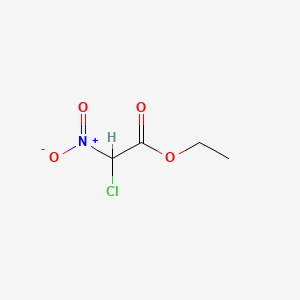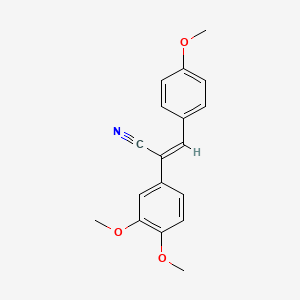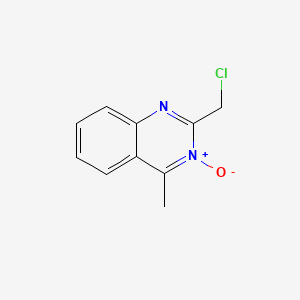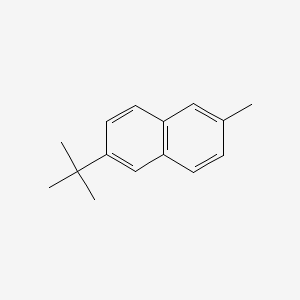
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride is an organic compound with the molecular formula C14H11ClN2.ClH . It is characterized by the presence of chlorophenyl and cyanomethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride typically involves the reaction of 4-chlorobenzyl cyanide with 5-chloro-m-toluidine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride is used as a building block for the synthesis of more complex organic molecules. It is also employed in various organic reactions, including cross-coupling reactions and the synthesis of heterocyclic compounds .
Biology
Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)cyanomethyl ketone
- 5-Chloro-m-toluidine
- 4-Chlorobenzyl cyanide
Uniqueness
Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-m-tolyl)ammonium chloride exhibits unique reactivity and biological activity due to the presence of both chlorophenyl and cyanomethyl groups. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
83763-13-7 |
|---|---|
Formule moléculaire |
C15H13Cl3N2 |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
2-(4-amino-2-chloro-6-methylphenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C15H12Cl2N2.ClH/c1-9-6-12(19)7-14(17)15(9)13(8-18)10-2-4-11(16)5-3-10;/h2-7,13H,19H2,1H3;1H |
Clé InChI |
ZJPXRKLBZDECKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(C#N)C2=CC=C(C=C2)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


